Tyr-Pro-Dmt-Phe-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

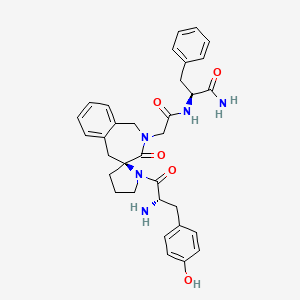

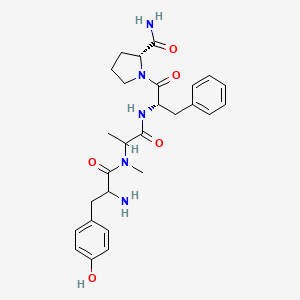

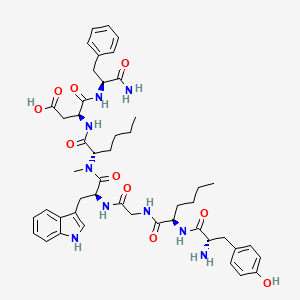

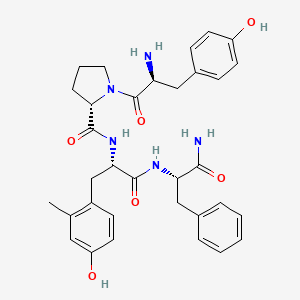

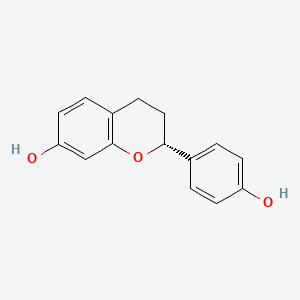

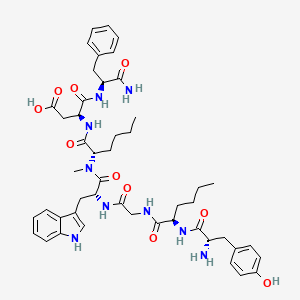

Tyr-Pro-Dmt-Phe-NH2 ist ein synthetisches Tetrapeptid, das aus Tyrosin (Tyr), Prolin (Pro), 2',6'-Dimethyltyrosin (Dmt) und Phenylalanin (Phe) mit einer Amidgruppe (NH2) am C-Terminus besteht. Diese Verbindung ist bekannt für ihre starke Opioidaktivität, insbesondere ihre hohe Affinität und Selektivität für den μ-Opioidrezeptor. Es ist ein Derivat von Endomorphin, einem endogenen Opioidpeptid mit signifikanten analgetischen Eigenschaften.

Herstellungsmethoden

Die Synthese von this compound erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS), einer Methode, die häufig zum Aufbau von Peptiden verwendet wird. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure (Phe-NH2) an ein festes Harz. Die Peptidkette wird dann durch sequentielle Zugabe von geschützten Aminosäuren (Dmt, Pro und Tyr) unter Verwendung von Kupplungsreagenzien wie HBTU oder DIC in Gegenwart einer Base wie DIPEA verlängert. Nach dem Aufbau der Peptidkette werden die Schutzgruppen entfernt und das Peptid mit einem Spaltungscocktail, der TFA, Wasser und Scavenger wie TIS enthält, vom Harz abgespalten. Das rohe Peptid wird dann mit Techniken wie HPLC gereinigt, um das Endprodukt mit hoher Reinheit zu erhalten .

Chemische Reaktionsanalyse

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tyrosinrest kann oxidiert werden, um Dityrosin oder andere oxidative Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die Disulfidbrücken angreifen, falls diese in modifizierten Versionen des Peptids vorhanden sind.

Substitution: Die phenolische Hydroxylgruppe von Tyrosin kann Substitutionsreaktionen mit Elektrophilen eingehen. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie DTT.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Die Verbindung wird in Rezeptorbindungsstudien eingesetzt, um die Wechselwirkung zwischen Peptiden und Opioidrezeptoren zu verstehen.

Medizin: Aufgrund seiner starken analgetischen Eigenschaften wird es hinsichtlich seiner möglichen Verwendung bei der Schmerzbehandlung und als Therapeutikum für Erkrankungen untersucht, die eine Modulation des Opioidrezeptors erfordern.

Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine Wechselwirkung mit dem μ-Opioidrezeptor. Nach Bindung an diesen Rezeptor aktiviert die Verbindung den G-Protein-gekoppelten Rezeptor (GPCR)-Signalweg, was zur Hemmung der Adenylatcyclase-Aktivität, zur Reduktion des cAMP-Spiegels und zur anschließenden Abnahme der Freisetzung von Neurotransmittern führt, die an der Schmerzübertragung beteiligt sind. Dies führt zu analgetischen Wirkungen und einer Modulation der Schmerzempfindung .

Vorbereitungsmethoden

The synthesis of Tyr-Pro-Dmt-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (Phe-NH2) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (Dmt, Pro, and Tyr) using coupling reagents like HBTU or DIC in the presence of a base such as DIPEA. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS. The crude peptide is then purified using techniques such as HPLC to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Tyr-Pro-Dmt-Phe-NH2 can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target the disulfide bonds if present in modified versions of the peptide.

Substitution: The phenolic hydroxyl group of tyrosine can undergo substitution reactions with electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT.

Wissenschaftliche Forschungsanwendungen

Tyr-Pro-Dmt-Phe-NH2 has several scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

Biology: The compound is employed in receptor binding studies to understand the interaction between peptides and opioid receptors.

Medicine: Due to its potent analgesic properties, it is investigated for its potential use in pain management and as a therapeutic agent for conditions requiring opioid receptor modulation.

Wirkmechanismus

Tyr-Pro-Dmt-Phe-NH2 exerts its effects primarily through its interaction with the μ-opioid receptor. Upon binding to this receptor, the compound activates the G-protein coupled receptor (GPCR) signaling pathway, leading to the inhibition of adenylate cyclase activity, reduction of cAMP levels, and subsequent decrease in the release of neurotransmitters involved in pain transmission. This results in analgesic effects and modulation of pain perception .

Vergleich Mit ähnlichen Verbindungen

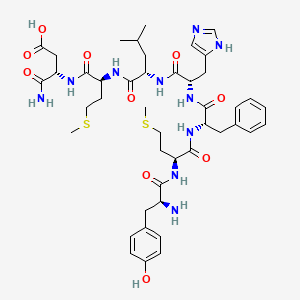

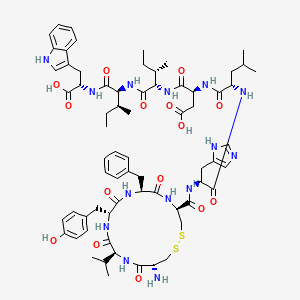

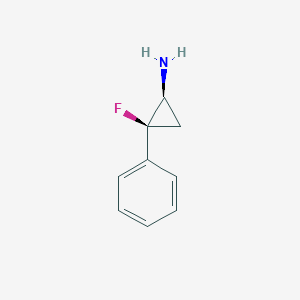

Tyr-Pro-Dmt-Phe-NH2 ähnelt anderen Opioidpeptiden wie Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) und Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2). Das Vorhandensein von 2',6'-Dimethyltyrosin (Dmt) in this compound erhöht seine Affinität und Selektivität für den μ-Opioidrezeptor im Vergleich zu seinen Analoga. Diese Modifikation verbessert auch die Stabilität der Verbindung und ihre Resistenz gegen enzymatischen Abbau, was sie zu einem stärkeren und länger wirksamen Analgetikum macht .

Ähnliche Verbindungen

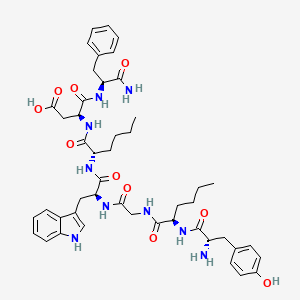

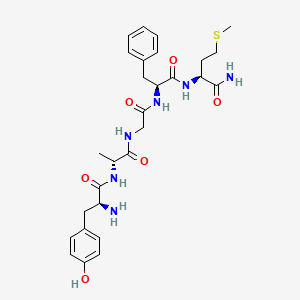

- Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2)

- Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2)

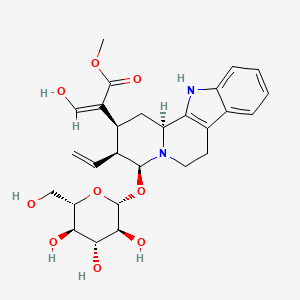

- Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2)

- Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2)

Eigenschaften

Molekularformel |

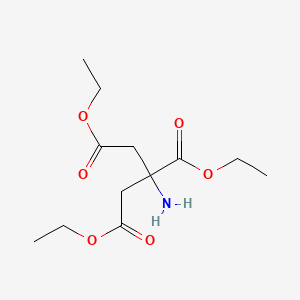

C33H39N5O6 |

|---|---|

Molekulargewicht |

601.7 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxy-2-methylphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H39N5O6/c1-20-16-25(40)14-11-23(20)19-28(31(42)36-27(30(35)41)18-21-6-3-2-4-7-21)37-32(43)29-8-5-15-38(29)33(44)26(34)17-22-9-12-24(39)13-10-22/h2-4,6-7,9-14,16,26-29,39-40H,5,8,15,17-19,34H2,1H3,(H2,35,41)(H,36,42)(H,37,43)/t26-,27-,28-,29-/m0/s1 |

InChI-Schlüssel |

NGVFBRDVYVEPFY-DZUOILHNSA-N |

Isomerische SMILES |

CC1=C(C=CC(=C1)O)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |

Kanonische SMILES |

CC1=C(C=CC(=C1)O)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853586.png)

![Tyr-D-Ala-Phe-Asp-Val-Val-Thr[Beta-D-Glc]-Gly-NH2](/img/structure/B10853594.png)